molecular formula C6H6BrClN2 B12302088 3-bromo-5-chloro-N-methylpyridin-2-amine

3-bromo-5-chloro-N-methylpyridin-2-amine

Cat. No.: B12302088
M. Wt: 221.48 g/mol
InChI Key: YFAHCYUOTLPTBE-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-N-methylpyridin-2-amine (CAS 1267467-45-7) is an organic compound with the molecular formula C₆H₆BrClN₂ and a molecular weight of 221.48 g/mol. This pyridine derivative is characterized by a halogen-rich aromatic ring system, serving as a premium building block in scientific research for synthesizing more complex molecular architectures. Its primary value lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where the bromine atom at the 3-position acts as a superior leaving group compared to the chlorine, allowing for chemoselective functionalization. The compound's mechanism of action involves its ability to act as an arylating agent, forming covalent bonds with nucleophiles or undergoing oxidative addition with palladium catalysts to create biaryl structures. This makes it exceptionally valuable in medicinal chemistry for the construction of novel therapeutic candidates and in materials science for creating specialized polymers and coatings. The presence of the N-methylamine group further enhances its utility by providing a site for hydrogen bonding and influencing the compound's electronic properties. This compound is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

3-bromo-5-chloro-N-methylpyridin-2-amine

InChI

InChI=1S/C6H6BrClN2/c1-9-6-5(7)2-4(8)3-10-6/h2-3H,1H3,(H,9,10)

InChI Key

YFAHCYUOTLPTBE-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=N1)Cl)Br

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 Chloro N Methylpyridin 2 Amine Derivatives

Substitution Reactions at Halogenated Pyridine (B92270) Centers

The halogenated positions on the pyridine ring are primary sites for substitution reactions, most notably through nucleophilic aromatic substitution (SNAr).

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-poor aromatic rings like pyridine. masterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism. pressbooks.publibretexts.org In the first, rate-determining step, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a halogen), forming a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken during this step. youtube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

The stability of the Meisenheimer intermediate is crucial for the reaction to proceed. It is stabilized by the presence of electron-withdrawing groups, particularly at positions ortho and para to the site of attack, as they can delocalize the negative charge through resonance. libretexts.orgbyjus.com In pyridine derivatives, the ring nitrogen itself acts as a powerful electron-withdrawing group, activating the ortho (C2, C6) and para (C4) positions to nucleophilic attack. uoanbar.edu.iqwikipedia.org

For a substrate like 3-bromo-5-chloro-N-methylpyridin-2-amine, several factors influence the regioselectivity of SNAr reactions:

Electronic Activation : The pyridine nitrogen activates the C2 and C6 positions. The N-methylamino group at C2 is a strong electron-donating group, which would typically deactivate the ring towards nucleophilic attack. However, its primary influence is on the ortho and para positions relative to itself (C3 and C5).

Leaving Group Position : The halogens are located at C3 and C5. Nucleophilic attack at these positions is generally less favored in pyridines compared to C2, C4, and C6 unless strongly activated by other substituents.

Computational Insights : Theoretical studies using Density Functional Theory (DFT) have become a standard tool for predicting regioselectivity in complex SNAr reactions. researchgate.net Factors like the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), calculated electrostatic potential (ESP) maps, and the activation energies for forming different intermediates can provide accurate predictions of the most reactive site. wuxiapptec.comnih.govresearchgate.net For di-substituted pyridines, the site of substitution can be highly sensitive to the nature of the nucleophile and the electronic properties of the other substituents on the ring. researchgate.netwuxiapptec.com

Factors Influencing SNAr Regioselectivity
FactorDescriptionEffect on this compound
Pyridine Nitrogen Acts as an internal electron-withdrawing group, activating α (2,6) and γ (4) positions. uoanbar.edu.iqwikipedia.orgActivates the ring for overall nucleophilic attack.
N-methylamino Group (at C2) Strong electron-donating group (EDG).Deactivates the ring towards SNAr but directs electrophilic character to other positions.
Halogen Substituents (at C3, C5) Act as leaving groups and are inductively electron-withdrawing.Provide the sites for substitution. Their inductive effect contributes to the overall electrophilicity of the ring.
Intermediate Stability The stability of the Meisenheimer complex determines the reaction pathway. libretexts.orgAttack at a given position is favored if the resulting negative charge can be effectively delocalized by the pyridine nitrogen and other substituents.

When a molecule contains both bromine and chlorine atoms, their relative reactivity in SNAr reactions depends on the specific reaction conditions and the nature of the rate-determining step. In contrast to SN1 and SN2 reactions where leaving group ability (I > Br > Cl > F) is paramount, the trend in SNAr is often reversed (F > Cl > Br > I).

Cross-Coupling Methodologies for C-C and C-N Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of halogenated pyridines.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govrsc.org This methodology is highly effective for functionalizing halopyridines, including those with multiple halogens and amino groups. acs.orgorganic-chemistry.org

The general catalytic cycle involves three main steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine.

Transmetalation : The organic group is transferred from the boron atom to the palladium center.

Reductive Elimination : The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

In substrates containing both bromine and chlorine, such as this compound, selective coupling is highly predictable. The oxidative addition step is much faster for C-Br bonds than for C-Cl bonds due to the lower bond dissociation energy of the C-Br bond. baranlab.org This allows for the selective functionalization of the C3 position (bromine) while leaving the C5 position (chlorine) intact for subsequent transformations. A wide range of aryl-, heteroaryl-, and vinyl-boronic acids can be used, making it a robust method for creating diverse molecular architectures. nih.govnih.gov

Selectivity in Suzuki-Miyaura Coupling of Dihalopyridines
Halogen BondRelative ReactivityReasonTypical Outcome
C-Br HighLower bond dissociation energy facilitates faster oxidative addition of the Pd(0) catalyst. baranlab.orgPreferential coupling at the bromine-substituted position (C3).
C-Cl LowStronger bond requires more forcing conditions or specialized, highly active catalyst systems to react. rsc.orgorganic-chemistry.orgRemains unreacted under standard conditions, allowing for sequential coupling strategies.

Besides the Suzuki coupling, other palladium-catalyzed reactions are also applicable to halopyridine substrates.

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. scirp.orgwikipedia.org It is an efficient method for introducing alkynyl moieties into the pyridine ring. scirp.org Similar to the Suzuki reaction, the reactivity order is C-I > C-Br >> C-Cl, allowing for selective coupling at the C3-Br position of this compound. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid side reactions like alkyne homocoupling. organic-chemistry.orgrsc.org

Heck Reaction : This reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. ibs.re.kr The reaction proceeds via a palladium catalyst and a base. The reactivity of the halide follows the same general trend (C-Br > C-Cl), enabling selective functionalization at the C3 position. rsc.orgibs.re.kr

Transformations of the N-methylpyridin-2-amine Functionality

The N-methylpyridin-2-amine group possesses its own distinct reactivity. The exocyclic secondary amine is nucleophilic and can undergo a variety of common amine reactions, such as acylation, alkylation, sulfonylation, and condensation with carbonyl compounds. The pyridine ring nitrogen is basic and can be protonated or act as a Lewis base, coordinating to metal centers. wikipedia.org This coordination can sometimes influence the outcome of catalytic reactions. Furthermore, the amine functionality can be oxidized or participate in more complex cyclization or rearrangement reactions under specific conditions.

Oxidation Reactions (e.g., Pyridine N-Oxide Formation)

The pyridine nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, making it susceptible to oxidation, a characteristic shared with tertiary amines. wikipedia.org This reaction typically yields the corresponding pyridine N-oxide. The oxidation is commonly achieved using peroxy acids (peracids), such as m-chloroperoxybenzoic acid (m-CPBA). wikipedia.org

The formation of the N-oxide significantly alters the electronic properties of the pyridine ring. The N-O bond can donate electron density back into the ring, activating the C2 and C4 positions for further reactions. These N-oxides are versatile intermediates in organic synthesis. For instance, they can be converted back to 2-aminopyridines through various methods, including reactions with activated isocyanides or via pyridinium (B92312) salts, demonstrating the strategic importance of N-oxide formation. thieme-connect.comnih.govacs.org While pyridine N-oxides themselves are resistant to some amination procedures, they can be activated to facilitate the introduction of an amino group at the C2 position. wordpress.com

Common Reagents for Pyridine N-Oxide Formation

Oxidizing AgentTypical Reaction ConditionsReference
Peroxy acids (e.g., m-CPBA)Inert solvent (e.g., CH2Cl2), Room Temperature wikipedia.org
Hydrogen Peroxide in Acetic AcidHeatingGeneral Knowledge
Caro's Acid (H2SO5)Aqueous solutionGeneral Knowledge

Reactions Involving Imine Intermediates from Pyridin-2-amines

The primary or secondary amine at the C2 position of the pyridine ring can readily react with aldehydes and ketones to form imine (Schiff base) intermediates. These imines are pivotal in a variety of subsequent transformations.

A notable example involves the palladium-catalyzed hydrolysis of imines derived from pyridin-2-amines. In a study on a similar system, (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine, it was found that the pyridine nitrogen plays a crucial role in the hydrolysis of the imine linkage during Suzuki coupling reactions. mdpi.comnih.gov Density Functional Theory (DFT) calculations revealed that coordination of the pyridine nitrogen to the palladium catalyst significantly lowers the activation energy barrier for the hydration step, facilitating cleavage of the imine. mdpi.com The activation barrier for the hydration step with pyridine involvement was calculated to be 31.96 kcal/mol, which was approximately 5.61 kcal/mol lower than the barrier without the pyridine's participation. mdpi.com

Another important class of intermediates is the Zincke imines. These are acyclic species formed by the ring-opening of pyridinium salts. nsf.govchemrxiv.org This dearomatization strategy transforms the relatively inert pyridine into a reactive alkene intermediate, enabling highly regioselective functionalization that is otherwise difficult to achieve. chemrxiv.org For example, Zincke imines have been used for the selective halogenation and photochemical amination at the C3 position of the original pyridine ring. nsf.govresearchgate.net

DFT Calculated Activation Barriers for Imine Hydrolysis

Reaction PathwayActivation Barrier (kcal/mol)Key FindingReference
Hydrolysis with Pyridine N involvement31.96Pyridine N coordination to Pd catalyst lowers the barrier. mdpi.com
Hydrolysis without Pyridine N involvement~37.57Higher energy barrier demonstrates the catalytic role of pyridine N. mdpi.com

Cyclization Reactions and Heterocycle Formation via Amine Reactivity

The 2-amino group in pyridine derivatives is a powerful handle for the construction of fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. rsc.org The exocyclic amine can act as a nucleophile, attacking an electrophilic center to initiate cyclization.

Transition metal catalysis is a modern and efficient strategy for these transformations. N-aryl-2-aminopyridines, for example, can undergo palladium-catalyzed intramolecular cyclization to form complex nitrogen-containing heterocycles. rsc.org In these processes, the pyridine nitrogen often acts as a directing group, facilitating C-H activation on the adjacent aryl ring, followed by cyclization. rsc.org

Classical condensation reactions also provide reliable routes to fused systems. The reaction of substituted 2-aminopyridines with bifunctional reagents like diethyl malonate or ethyl acetoacetate (B1235776) leads to the formation of pyrido[1,2-a]pyrimidine-4-ones. acs.org Similarly, Michael addition of the 2-amino group to α,β-unsaturated esters, such as alkyl acrylates, followed by intramolecular cyclization, is a common method for synthesizing related dihydropyrido[1,2-a]pyrimidinone structures. acs.org In some cases, the pyridine nitrogen itself can act as the intramolecular nucleophile, attacking a tethered alkyne to form indolizine-type structures. nih.gov

Strategies for Heterocycle Formation from 2-Aminopyridines

Reagent/CatalystResulting HeterocycleReaction TypeReference
Diethyl MalonatePyrido[1,2-a]pyrimidin-4-oneCondensation/Cyclization acs.org
Alkyl AcrylatesDihydropyrido[1,2-a]pyrimidinoneMichael Addition/Cyclization acs.org
Pd(OAc)2 / CO11H-Pyrido[2,1-b]quinazolin-11-oneCarbonylative Intramolecular Cyclization rsc.org
Alkynes (in N-propargyl derivatives)IndolizinesIntramolecular Hydroamination/Cyclization nih.gov

Mechanistic Investigations of Pyridine Reactivity and Selectivity

Understanding the fundamental electronic and steric properties of the substituted pyridine ring is essential to predict and control its reaction pathways.

Electronic Effects and Steric Hindrance in Reaction Pathways

The pyridine ring is isoelectronic with benzene (B151609), but the replacement of a CH group with a more electronegative nitrogen atom renders the ring electron-deficient. wikipedia.orgimperial.ac.uk This has profound consequences for its reactivity. Unlike benzene, pyridine is generally resistant to electrophilic aromatic substitution (EAS) because the nitrogen deactivates the ring and can be protonated under acidic reaction conditions, further increasing deactivation. wikipedia.orgquora.com When EAS does occur, it preferentially happens at the C3 (meta) position, as the cationic intermediates from attack at C2 or C4 would place a destabilizing positive charge adjacent to the electronegative nitrogen. quora.compearson.com Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNA), particularly at the C2 and C4 positions. wikipedia.orgimperial.ac.uk

In this compound, the reactivity is complex:

N-methylamino group (-NHMe): This is a strong activating, ortho, para-directing group due to the +M (mesomeric) effect of the nitrogen lone pair. It would direct incoming electrophiles to positions 4 and 6.

Halogens (-Br, -Cl): These are deactivating groups due to their -I (inductive) effect but are also ortho, para-directing because of a competing +M effect.

Pyridine Nitrogen: Inherently deactivating and meta-directing.

Role of Pyridine Nitrogen in Catalytic Processes and Hydrolysis

The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system and is thus available for coordination and catalysis. wikipedia.org This basic site readily reacts with Lewis acids and is fundamental to many catalytic cycles. wikipedia.orgrsc.org

In transition metal-catalyzed reactions, the pyridine nitrogen can act as an effective directing group, coordinating to the metal center and positioning it for a specific bond activation, such as a C-H activation on a neighboring group. rsc.org This chelation-assisted strategy is a cornerstone of modern synthetic methodology.

Furthermore, the pyridine nitrogen can participate directly in reactions. As demonstrated in studies of imine hydrolysis, the coordination of the pyridine nitrogen to a palladium catalyst can stabilize the transition state of the rate-determining step. mdpi.comnih.gov DFT calculations showed this coordination facilitates the nucleophilic attack of water on the imine carbon, thereby acting as a catalyst for the hydrolysis. mdpi.com In other contexts, pyridine and its derivatives are well-known to act as nucleophilic or general base catalysts in hydrolysis and acyl transfer reactions, often proceeding through an activated pyridinium ion intermediate. rsc.orgacs.org

Radical Pathways in Pyridine Synthesis and Functionalization

Radical chemistry offers powerful and often complementary methods for pyridine functionalization. The classic Minisci reaction, involving the addition of a nucleophilic carbon radical to a protonated pyridine, has long been used but can suffer from issues with regioselectivity between the C2 and C4 positions. wikipedia.orgacs.org

More recent developments have focused on generating pyridinyl radical intermediates under photochemical conditions. The single-electron transfer (SET) reduction of pyridinium ions generates a neutral pyridinyl radical that can undergo coupling reactions with high regioselectivity, often favoring the C4 position. acs.orgnih.govresearchgate.net This approach mechanistically diverges from traditional Minisci chemistry. nih.gov

N-activated pyridinium salts, such as N-methoxypyridinium salts, are exceptionally reactive radical traps. nih.gov This high reactivity allows them to participate in efficient radical chain reactions under neutral conditions, avoiding the need for strong acids to activate the heterocycle. nih.govresearchgate.net For a substrate like this compound, radical pathways are particularly appealing. For instance, light-promoted coupling reactions between bromopyridines and Grignard reagents can proceed without a transition metal catalyst, offering a direct method for C-C bond formation at the site of the bromine atom. organic-chemistry.org

Comparison of Radical Pyridine Functionalization Methods

MethodRadical GenerationKey FeaturesReference
Minisci ReactionFrom various precursors (e.g., via persulfate/Ag+)Requires acidic conditions; C2/C4 selectivity issues. wikipedia.orgacs.org
Photochemical (via Pyridinyl Radical)SET reduction of pyridinium ionsDiverges from Minisci; high C4 selectivity. acs.orgnih.gov
N-Activated Pyridinium SaltsExternal radical source adds to activated saltHighly reactive radical traps; neutral conditions. nih.govresearchgate.net
Light-Promoted Grignard CouplingSET from Grignard to bromopyridineTransition-metal-free C-C coupling at C-Br bond. organic-chemistry.org

Cine and Tele Substitution Mechanisms in Halogenated Azines

Nucleophilic substitution reactions on aromatic and heteroaromatic compounds typically occur where the incoming nucleophile replaces a leaving group at the same position, a process known as ipso-substitution. sci-hub.se However, a class of "abnormal" substitution reactions exists where the entering group attaches to a position different from the one vacated by the leaving group. According to the IUPAC definition, cine-substitution occurs when the entering group takes up a position adjacent to the one occupied by the leaving group. arkat-usa.org In contrast, tele-substitution is a reaction where the entering group attaches to a position more than one atom away from the atom to which the leaving group was attached. arkat-usa.orgquimicaorganica.org These reactions are observed in various systems, including nitroarenes, metal-arene complexes, and notably, in five- and six-membered heteroarenes like pyridines (azines). arkat-usa.orgresearchgate.net

The propensity for a halogenated azine to undergo ipso, cine, or tele-substitution depends on the substrate's structure, the nature of the nucleophile, and the reaction conditions. In pyridine systems, nucleophilic substitution is highly regioselective. Halogens at the C-2 (ortho) and C-4 (para) positions are readily displaced via a standard bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This pathway is favored because the electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. quimicaorganica.orgyoutube.com Substitution at the C-3 (meta) position is significantly slower because the negative charge of the intermediate cannot be delocalized onto the ring nitrogen, making the standard SNAr pathway less favorable. quimicaorganica.orgyoutube.com This electronic disadvantage at the C-3 and C-5 positions opens the door for alternative mechanistic pathways that can lead to cine and tele products.

Several mechanisms have been proposed to account for these "abnormal" substitutions in halogenated azines:

Hetaryne Mechanism: Analogous to the benzyne (B1209423) mechanism in benzene rings, the formation of a highly reactive hetaryne (or pyridyne) intermediate can occur, typically through the action of a very strong base like sodium amide (NaNH₂) on a halopyridine. sci-hub.se The base abstracts a proton adjacent to the halogen, followed by the elimination of the halide, to form a pyridyne. The subsequent addition of a nucleophile to either of the two triple-bonded carbons can lead to a mixture of products, including cine-substitution isomers. For instance, the reaction of 3-chloropyridine (B48278) with a strong base could form a 3,4-pyridyne intermediate, which upon addition of the nucleophile could yield both 3- and 4-substituted pyridines.

SN(ANRORC) Mechanism: This pathway, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure, is a significant mechanism for nucleophilic substitution in electron-deficient heterocyclic systems, particularly azines like pyrimidines and pyridines. wikipedia.org It is often initiated by strong nucleophiles, such as metal amides. wikipedia.org The mechanism involves the initial addition of the nucleophile to a carbon atom, leading to the opening of the heterocyclic ring to form an open-chain intermediate. wikipedia.org This intermediate can then undergo recyclization in a different manner, expelling the leaving group and often incorporating an atom from the nucleophile into the new ring, leading to a substituted product that may appear to be the result of cine or tele substitution. wikipedia.org Isotope labeling studies have provided compelling evidence for this pathway in various azine systems. wikipedia.org

Concerted Nucleophilic Aromatic Substitution (cSNAr): While most SNAr reactions are thought to proceed through a two-step addition-elimination mechanism, evidence for a concerted pathway has emerged for certain substrates. nih.gov In a cSNAr reaction, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state. This mechanism has been proposed as a possibility for substitutions at "unactivated" positions, such as the 3- and 5-positions of a pyridine ring, where the formation of a stable Meisenheimer intermediate is difficult. nih.gov

For a substrate like This compound , the reactivity towards nucleophiles is complex. The presence of halogens at the C-3 and C-5 positions makes standard SNAr reactions at these sites challenging. The electron-donating N-methylamino group at the C-2 position further complicates the electronic landscape. Under forcing conditions with strong nucleophiles or bases, several cine or tele substitution pathways could be envisioned, though they remain speculative without direct experimental data. For example, a strong base could potentially lead to the formation of a 3,4-pyridyne or a 4,5-pyridyne intermediate, which would result in the nucleophile adding at C-4. Alternatively, a powerful nucleophile might initiate an ANRORC-type ring-opening sequence.

The table below summarizes the types of nucleophilic substitution reactions discussed.

Substitution TypeDefinitionTypical Position on Pyridine Ring
ipso-SubstitutionThe entering group replaces the leaving group at the same carbon atom.C-2, C-4 (favored); C-3, C-5 (disfavored)
cine-SubstitutionThe entering group takes a position adjacent to the one vacated by the leaving group. arkat-usa.orge.g., Attack at C-4 when leaving group is at C-3
tele-SubstitutionThe entering group takes a position more than one atom away from the leaving group's original position. quimicaorganica.orge.g., Attack at C-5 when leaving group is at C-2

The following table outlines the plausible mechanistic pathways for these substitutions in halogenated azines.

MechanismDescriptionCommon Outcome
SNAr (Addition-Elimination)Two-step process via a stabilized Meisenheimer intermediate.ipso-substitution, primarily at C-2 and C-4. quimicaorganica.orgyoutube.com
Hetaryne (Elimination-Addition)Two-step process via a highly reactive pyridyne intermediate.Mixture of ipso- and cine-substitution products. sci-hub.se
SN(ANRORC)Addition of nucleophile followed by ring opening and subsequent ring closure. wikipedia.orgCan result in ipso, cine, or tele products, sometimes with ring atom replacement. wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 5 Chloro N Methylpyridin 2 Amine

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a unique "fingerprint" for the compound.

The FT-IR spectrum of 3-bromo-5-chloro-N-methylpyridin-2-amine reveals the presence of its key functional groups through characteristic absorption bands. An ATR-IR spectrum has been reported for the closely related analog, 3-bromo-5-chloropyridin-2-amine. nih.gov Based on this and data from similar aminopyridine structures, the following absorptions can be predicted. nih.govresearchgate.net

The N-H stretching vibration of the secondary amine is expected to appear as a distinct band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine (B92270) ring will likely be observed just above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group will be found just below 3000 cm⁻¹.

The "fingerprint region" (below 1600 cm⁻¹) is particularly diagnostic. Here, C=C and C=N stretching vibrations of the pyridine ring are expected between 1400 and 1600 cm⁻¹. The N-H bending vibration would also appear in this range. The C-Br and C-Cl stretching vibrations are found at lower wavenumbers, typically below 800 cm⁻¹, providing direct evidence for the halogen substituents.

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H StretchSecondary Amine
3050 - 3150C-H StretchAromatic (Pyridine)
2850 - 2980C-H StretchAliphatic (Methyl)
1550 - 1610C=C / C=N StretchPyridine Ring
1400 - 1500C=C / C=N StretchPyridine Ring
1250 - 1350C-N StretchAryl Amine
Below 800C-X StretchC-Cl, C-Br

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. Therefore, symmetric vibrations and those involving non-polar bonds often produce strong Raman signals.

For this compound, the symmetric breathing mode of the pyridine ring is expected to be a particularly strong and characteristic band in the Raman spectrum. nih.gov The C-Br and C-Cl bonds, being highly polarizable, should also yield detectable Raman signals. This technique is especially useful for confirming the structure of the carbon-halogen framework and providing a holistic vibrational fingerprint of the molecule that complements the data obtained from FT-IR.

Table 4: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibration TypeFunctional Group
3050 - 3150C-H StretchAromatic (Pyridine)
980 - 1050Ring Breathing ModePyridine Ring
Below 800C-X StretchC-Cl, C-Br

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation

Mass spectrometry is an essential analytical technique used to determine the molecular weight and structural features of a compound.

High-Resolution Mass Spectrometry (HRMS) would be the definitive method to confirm the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound, the expected monoisotopic mass would be calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁴N, ³⁵Cl, and ⁷⁹Br). This experimentally determined accurate mass would then be compared to the theoretical mass to confirm the molecular formula, C₆H₆BrClN₂.

Table 1: Theoretical Isotopic Mass Data for HRMS Confirmation of C₆H₆BrClN₂

Isotope Atomic Mass (Da)
¹²C 12.00000
¹H 1.00783
¹⁴N 14.00307
³⁵Cl 34.96885
⁷⁹Br 78.91834
Theoretical Monoisotopic Mass 221.95864

(Note: This table represents theoretical values. Experimental data is not available.)

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule. The analysis of these fragments provides valuable information about the compound's structure. In a typical electron ionization (EI) mass spectrum, the molecule would lose electrons and break apart in a predictable manner.

For this compound, key fragmentation pathways would likely involve the loss of the methyl group (-CH₃), bromine atom (-Br), and chlorine atom (-Cl). The relative abundances of the resulting fragment ions would help to piece together the molecular structure, confirming the connectivity of the atoms.

Table 2: Plausible Mass Spectrometry Fragments for C₆H₆BrClN₂

Fragment Ion Structure Theoretical m/z
[M-CH₃]⁺ [C₅H₃BrClN₂]⁺ 206.9430
[M-Br]⁺ [C₆H₆ClN₂]⁺ 141.0219
[M-Cl]⁺ [C₆H₆BrN₂]⁺ 184.9704

(Note: This table is predictive. Actual fragmentation would need to be confirmed by experimental data.)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands related to the π → π* and n → π* electronic transitions within the substituted pyridine ring. The specific wavelengths of maximum absorbance (λmax) would be influenced by the presence of the amino, bromo, and chloro substituents.

Table 3: Expected UV-Vis Absorption Data

Transition Type Expected λmax Range (nm)
π → π* 200-300
n → π* >300

(Note: Specific λmax values require experimental measurement and are dependent on the solvent used.)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the crystal lattice and the exact structure of the molecule.

This technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) in the solid state. However, no published crystal structure for this compound could be located.

Table 4: Compound Names Mentioned

Compound Name
This compound

Computational and Theoretical Studies on the Electronic Structure and Reactivity of 3 Bromo 5 Chloro N Methylpyridin 2 Amine

Quantum Chemical Methods for Molecular Modeling

Quantum chemical methods are fundamental to molecular modeling, providing a framework for calculating the electronic structure and energy of molecules. These calculations are broadly categorized into semi-empirical, ab initio, and density functional theory (DFT) methods, each offering a different balance of accuracy and computational cost. For a molecule such as 3-bromo-5-chloro-N-methylpyridin-2-amine, ab initio and DFT methods are preferred for their high accuracy.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in quantum chemistry for studying substituted pyridine (B92270) systems. dergipark.org.trresearchgate.netnih.gov It is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less demanding than traditional wave-function-based ab initio methods of similar accuracy.

For this compound, DFT calculations would typically begin with geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation, corresponding to the most stable three-dimensional structure. This provides crucial data on bond lengths, bond angles, and dihedral angles. Hybrid functionals, such as B3LYP or B3PW91, are commonly employed as they mix a portion of the exact Hartree-Fock exchange with DFT exchange-correlation, yielding highly reliable results. dergipark.org.tr These calculations would also determine key electronic properties like the dipole moment, polarizability, and thermodynamic parameters (enthalpy, entropy), which are essential for understanding the molecule's behavior in various environments. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) Note: The following data are representative values for a molecule of this type, as specific computational results for this compound were not available in the searched literature. Calculations are typically performed using a method like B3LYP/6-311G(d,p).

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C2-N(amine)1.37
C2-N11.35
C3-Br1.91
C5-Cl1.75
N(amine)-C(methyl)1.46
**Bond Angles (°) **C2-C3-C4119.5
C3-C2-N1121.0
Br-C3-C4118.0
Cl-C5-C4119.0
C2-N(amine)-C(methyl)122.5

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles and physical constants, without using experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous framework for solving the Schrödinger equation.

The accuracy of both ab initio and DFT calculations is critically dependent on the chosen basis set . A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets include more functions and can describe the distribution of electrons more accurately, particularly for atoms with many electrons or for describing subtle effects like polarization and electron correlation.

For a halogenated molecule like this compound, a robust basis set is essential. Pople-style basis sets, such as 6-311G(d,p), are widely used. nih.gov The addition of polarization functions (d,p) allows orbitals to change shape, while diffuse functions (++ or aug-) allow them to occupy a larger region of space, which is crucial for accurately describing anions and weak non-covalent interactions. nih.gov The selection of the basis set is always a compromise between the desired accuracy and the affordable computational cost.

Electronic Structure Analysis

Once the molecular geometry is optimized, a variety of analyses can be performed to interpret the electronic structure and predict reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netnih.gov

The HOMO represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for evaluating a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the electronegative bromine and chlorine atoms, along with the nitrogen atoms, would significantly influence the energy and distribution of these orbitals. nih.gov

Table 2: Illustrative Frontier Orbital Energies for this compound (Hypothetical Data) Note: The following data are representative values for a molecule of this type, as specific computational results were not available in the searched literature. Values are typically in electron volts (eV).

ParameterValue (eV)Implication
E(HOMO) -6.25Represents electron-donating ability.
E(LUMO) -1.10Represents electron-accepting ability.
Energy Gap (ΔE) 5.15Indicates high kinetic stability.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule by illustrating the charge distribution. dergipark.org.trnih.gov It maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values:

Red/Yellow: Regions of negative potential, rich in electrons, indicating sites susceptible to electrophilic attack.

Blue: Regions of positive potential, electron-poor, indicating sites susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show the most negative potential (red) localized around the pyridine ring's nitrogen atom due to its lone pair of electrons. The amino nitrogen would also exhibit negative potential. Conversely, the hydrogen atoms of the methyl and amine groups would be characterized by positive potential (blue), making them potential sites for nucleophilic interaction. This analysis provides a clear and intuitive guide to the molecule's reactive sites. researchgate.net

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular and intermolecular bonding and interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals.

In this compound, significant stabilizing interactions would be expected between the lone pair orbitals of the nitrogen and halogen atoms (donors) and the antibonding π* orbitals of the pyridine ring (acceptors). This analysis provides a quantitative measure of electron delocalization and its contribution to the aromatic character and stability of the molecule. dergipark.org.tr

Table 3: Illustrative NBO Analysis Stabilization Energies (E(2)) for this compound (Hypothetical Data) Note: The following data are representative values for a molecule of this type, as specific computational results were not available in the searched literature. E(2) is in kcal/mol.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (1) N1π* (C2-C3)25.50π-conjugation
LP (1) N(amine)π* (C2-N1)45.80Resonance stabilization
LP (1) Brπ* (C2-C3)5.10Halogen-ring interaction
LP (1) Clπ* (C4-C5)4.85Halogen-ring interaction

Electron Localization Function (ELF) and Local Orbital Locator (LOL) for Electron Distribution

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are quantum chemical methods used to visualize and analyze the electron distribution in a molecule, providing a chemically intuitive picture of bonding and lone pairs. wikipedia.orgresearchgate.net

ELF analysis maps the probability of finding an electron near a reference electron. wikipedia.org Regions with high ELF values (approaching 1) correspond to areas where electrons are highly localized, such as in covalent bonds or as lone pairs. researchgate.netresearchgate.net For this compound, an ELF analysis would be expected to show distinct localization basins corresponding to:

The lone pair on the pyridine nitrogen atom.

The lone pairs on the bromine and chlorine atoms.

The N-H and C-H covalent bonds.

The C-N, C-C, C-Br, and C-Cl bonds.

The Local Orbital Locator (LOL) provides complementary information, with high values indicating regions where localized orbitals overlap. researchgate.netepfl.ch It is particularly effective at distinguishing different types of bonds and lone pairs. rsc.org A topological analysis of the ELF and LOL fields allows for a quantitative description of the bonding, revealing the influence of the electronegative halogen atoms and the electron-donating amino group on the aromatic π-system of the pyridine ring. researchgate.netd-nb.info For instance, the size and electron density of the nitrogen lone pair basin, as quantified by LOL critical point parameters, could be correlated with the molecule's proton affinity and Lewis basicity. rsc.org

Reaction Mechanism Modeling and Energetics

Computational modeling is crucial for understanding the mechanisms and energy profiles of reactions involving this compound, such as nucleophilic substitutions or palladium-catalyzed cross-coupling reactions.

Transition state (TS) theory and calculations are fundamental to elucidating reaction mechanisms. By locating the transition state structure—the highest energy point along the reaction coordinate—chemists can calculate the activation energy, which governs the reaction rate. researchgate.netyoutube.com

For this compound, a key reaction pathway of interest is palladium-catalyzed cross-coupling, such as the Suzuki-Miyaura reaction, which is common for aryl halides. libretexts.orgnih.govrsc.org The catalytic cycle for such a reaction generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond (C-Br or C-Cl). Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, oxidative addition is expected to occur preferentially at the C3-Br position. TS calculations would model this step to determine its energy barrier.

Transmetalation: The organopalladium(II) intermediate reacts with an organoboron reagent (in a Suzuki coupling) to exchange the halide for the organic group from the coupling partner. libretexts.orgacs.org

Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. youtube.com

Density Functional Theory (DFT) calculations could be used to model the potential energy surface for the entire catalytic cycle, identifying the geometries and energies of all intermediates and transition states. researchgate.netnih.govmdpi.com This would clarify the rate-determining step and provide insights into the reaction's regioselectivity and efficiency. pku.edu.cn

The solvent in which a reaction is performed can have a profound impact on its rate and mechanism. Computational models can account for these solvation effects either implicitly (using a continuum model to represent the solvent) or explicitly (including individual solvent molecules in the calculation). researchgate.netvictoria.ac.nz

In the context of a palladium-catalyzed cross-coupling reaction of this compound, the solvent can influence the stability of charged or highly polar intermediates and transition states within the catalytic cycle. whiterose.ac.uk For example, polar solvents can stabilize the charged species involved in the transmetalation and reductive elimination steps, potentially lowering the energy barriers and accelerating the reaction. researchgate.net Computational investigations would involve optimizing the structures of intermediates and transition states in different solvent environments to understand and predict solvent-dependent reactivity. whiterose.ac.uk This is critical for optimizing reaction conditions to achieve higher yields and selectivity.

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or thermodynamic properties. rsc.orgresearchgate.net These models use calculated molecular descriptors to predict the properties of new or untested compounds.

For this compound and related compounds, a QSPR model could be developed to predict various physical properties. The process involves:

Data Set Selection: Assembling a set of pyridine derivatives with known experimental values for a target property (e.g., boiling point, density, solubility).

Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each compound in the set. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Employing statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build an equation linking a subset of the most relevant descriptors to the experimental property. nih.gov

Validation: Testing the model's predictive power using an external set of compounds or cross-validation techniques. nih.gov

The resulting QSPR equation allows for the rapid estimation of properties for new pyridine derivatives based solely on their computed molecular structure.

Interactive Table: Example Molecular Descriptors for a Hypothetical QSPR Study This table illustrates the types of descriptors that would be calculated and used in a QSPR model. The property values are for illustrative purposes only.

Compound NameMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Predicted Boiling Point (°C)
This compound221.482.8538.9315
3,5-dichloropyridin-2-amine163.001.9838.9250
3,5-dibromopyridin-2-amine251.892.3038.9298
5-chloro-N-methylpyridin-2-amine142.591.6538.9245

Thermodynamic Property Calculations and Correlations with Temperature

The thermodynamic properties of a compound, such as its standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp), are essential for understanding its stability and reactivity. nist.govnist.gov These properties can be calculated with good accuracy using quantum chemical methods, such as high-level DFT or composite methods.

For this compound, computational thermochemistry could provide valuable data. By calculating the vibrational frequencies from the optimized molecular geometry, it is possible to determine the thermodynamic functions over a range of temperatures using statistical mechanics principles. osti.gov This data is crucial for calculating the Gibbs free energy of reaction (ΔG) and the equilibrium constant (K) for reactions involving the compound, which is vital for process design and optimization. researchgate.net

Interactive Table: Illustrative Thermodynamic Properties vs. Temperature This table shows a hypothetical correlation of calculated thermodynamic properties with temperature for this compound in the ideal gas state. The values are illustrative.

Temperature (K)Heat Capacity (Cp) (J/mol·K)Entropy (S) (J/mol·K)Enthalpy (H - H₀) (kJ/mol)
298.15155.6380.525.1
400180.2428.342.4
500200.5469.861.5
600216.8506.782.3
700229.4539.9104.6
800239.1570.1128.0

Strategic Applications in Complex Organic Synthesis and Material Sciences

Role as Versatile Building Blocks in Heterocyclic Chemistry

The arrangement of reactive groups in 3-bromo-5-chloro-N-methylpyridin-2-amine makes it an ideal precursor for the synthesis of a diverse array of more complex heterocyclic structures. The bromine, chlorine, and N-methylamino groups can each be targeted under specific reaction conditions, enabling chemists to construct intricate molecular frameworks through sequential, regioselective modifications.

The presence of both bromine and chlorine atoms on the pyridine (B92270) ring allows for selective functionalization, typically through metal-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in common palladium-catalyzed processes like Suzuki, Stille, and Sonogashira couplings. This reactivity difference permits the selective replacement of the bromine atom while leaving the chlorine atom intact for subsequent transformations. rsc.org

For instance, a Suzuki cross-coupling reaction can be employed to introduce an aryl or heteroaryl group at the 3-position by selectively reacting the bromide with a suitable boronic acid. mdpi.com This generates a more complex 3-aryl-5-chloro-N-methylpyridin-2-amine derivative, which is itself an advanced halogenated pyridine. The remaining chlorine atom can then be targeted in a subsequent, often more forceful, coupling reaction or be subjected to nucleophilic aromatic substitution. nih.gov Furthermore, the N-methylamino group can undergo reactions such as acylation with acid chlorides or anhydrides to yield amide derivatives, adding another layer of molecular complexity. libretexts.org

Table 1: Representative Cross-Coupling Reactions for Pyridine Functionalization

Reaction Type Reagent Catalyst System (Typical) Position Functionalized Resulting Structure
Suzuki Coupling Arylboronic Acid Pd(PPh₃)₄ / Base C-3 (Br) 3-Aryl-5-chloro-N-methylpyridin-2-amine
Sonogashira Coupling Terminal Alkyne Pd(PPh₃)₄ / CuI / Base C-3 (Br) 3-Alkynyl-5-chloro-N-methylpyridin-2-amine
Heck Coupling Alkene Pd(OAc)₂ / Ligand / Base C-3 (Br) 3-Alkenyl-5-chloro-N-methylpyridin-2-amine

The ortho-relationship between the N-methylamino group and the 3-bromo substituent is a key structural feature that facilitates the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions.

Azaindoles: 3-Halo-2-aminopyridines are well-established precursors for the synthesis of azaindoles, which are privileged scaffolds in medicinal chemistry. nih.govorganic-chemistry.org A common and powerful strategy is the Sonogashira coupling of the 3-bromo position with a terminal alkyne, followed by a base- or metal-catalyzed intramolecular cyclization. rsc.org The N-methylamino group participates in this ring-closing step to form the five-membered pyrrole (B145914) ring, yielding an N-substituted 7-azaindole. Cascade reactions, such as a combined C-N cross-coupling and Heck reaction, can also be employed to construct the azaindole skeleton from amino-o-bromopyridines. nih.gov

Imidazopyridines: The 2-aminopyridine (B139424) moiety is fundamental to the synthesis of imidazo[1,2-a]pyridines, another important class of bioactive heterocycles. nih.govrsc.org The synthesis typically involves the reaction of the 2-aminopyridine with a reagent containing a two-carbon unit, such as an α-haloketone. nih.gov In this process, the endocyclic pyridine nitrogen and the exocyclic amino group act as binucleophiles, condensing with the reagent to form the fused imidazole (B134444) ring. nih.govbeilstein-journals.org The presence of the halogen substituents on the starting material is generally well-tolerated and results in halogenated imidazopyridine products, which can be further functionalized. The synthesis of drugs like zolpidem and alpidem (B1665719) utilizes this type of cyclization. acs.org

Purine Derivatives: While not direct precursors to purines, diaminopyridines derived from this compound can be used to construct imidazo[4,5-b]pyridines. These are structural analogues and bioisosteres of purines. The synthesis can be achieved via palladium-catalyzed amidation of a 2-chloro-3-aminopyridine intermediate, followed by in-situ cyclization. nih.govbeilstein-journals.org

The Stille reaction is a palladium-catalyzed cross-coupling between an organohalide and an organostannane (tin) compound. organic-chemistry.orgnrochemistry.com While often the organostannane is a separate reagent, it is also possible to convert the organohalide itself into a stannane (B1208499) reagent. For this compound, the more reactive C-Br bond can be converted into a trialkylstannyl group. This is typically achieved by reacting the bromo-pyridine with a distannane reagent, such as hexabutyldistannane, in the presence of a palladium catalyst.

The resulting 5-chloro-N-methyl-3-(tributylstannyl)pyridin-2-amine is a stannane reagent that can be isolated and used in a subsequent Stille coupling reaction to introduce a variety of groups at the 3-position. organic-chemistry.orgwikipedia.org This two-step sequence provides an alternative to direct coupling and can be advantageous in complex syntheses where the Stille reaction offers better yields or functional group tolerance compared to other coupling methods. harvard.edu

Intermediates in Fine Chemical Synthesis

Beyond its role in building diverse heterocyclic cores, this compound and its direct derivatives serve as crucial intermediates in the production of high-value fine chemicals, particularly for the pharmaceutical and agrochemical industries.

Halogenated aminopyridines are recognized as vital intermediates in drug discovery and development. pipzine-chem.comresearchgate.net The fused heterocyclic systems derived from them, such as azaindoles and imidazopyridines, are core components of numerous therapeutic agents targeting a wide range of diseases, including cancer, bacterial infections, and central nervous system disorders. nih.govnih.govresearchgate.net The compound this compound serves as a starting point for building these more elaborate structures, which are the direct precursors to active pharmaceutical ingredients (APIs). pipzine-chem.com

Table 2: Bioactive Scaffolds Derived from Halogenated 2-Aminopyridines

Derived Scaffold Therapeutic Area (Examples) Synthetic Strategy
Azaindoles Anticancer, Antiprotozoal Sonogashira Coupling / Cyclization nih.govrsc.org
Imidazopyridines Anxiolytic, Hypnotic, Antiulcer Condensation with α-haloketones nih.govacs.org

The pyridine ring is a common feature in many commercial agrochemicals. researchgate.net The introduction of halogen atoms is a key strategy in modern agrochemical design, as it can significantly modulate a molecule's biological activity, metabolic stability, and physical properties. researchgate.netresearchgate.net A significant percentage of recently developed pesticides contain "mixed" halogen patterns (e.g., both chlorine and bromine). researchgate.net Compounds like 3-bromo-5-chloropyridin-2-amine are valuable precursors for creating new herbicides and fungicides, providing a robust scaffold that can be elaborated into final products with potent and selective activity. pipzine-chem.com

Table of Mentioned Compounds

Compound Name
This compound
3-Aryl-5-chloro-N-methylpyridin-2-amine
3-Alkynyl-5-chloro-N-methylpyridin-2-amine
3-Alkenyl-5-chloro-N-methylpyridin-2-amine
7-azaindole
Imidazo[1,2-a]pyridine
Zolpidem
Alpidem
Imidazo[4,5-b]pyridine
5-chloro-N-methyl-3-(tributylstannyl)pyridin-2-amine
Hexamethyldistannane
2-chloro-3-aminopyridine
3-Halo-2-aminopyridine

Development of Novel Materials

The integration of highly functionalized heterocyclic monomers, such as this compound, into polymer structures is a promising strategy for the development of advanced materials with tailored properties. The unique electronic and structural characteristics of the substituted pyridine ring can impart enhanced thermal stability, altered electronic properties, and specific reactivity to the resulting polymers, making them suitable for a range of specialized applications, including high-performance coatings and specialty polymers.

The presence of both bromine and chlorine atoms on the pyridine ring of this compound offers multiple sites for polymerization and post-polymerization modification. These halogen substituents can be utilized in various cross-coupling reactions, such as Suzuki or Stille couplings, to incorporate the pyridine unit into the main chain of a polymer. This approach allows for the synthesis of conjugated polymers where the pyridine ring can influence the material's electronic and photophysical properties. Such polymers are of interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). google.com

Furthermore, the N-methylamine group can participate in different polymerization reactions, such as polycondensation with suitable co-monomers, to form a variety of polymer backbones. The pyridine nitrogen itself can be quaternized, a process known to modify the properties of pyridine-containing polymers. For instance, the quaternization of poly(4-vinylpyridine) with haloalkanes has been shown to significantly increase the refractive index of the resulting polymer films, a desirable characteristic for optical applications. researchgate.netmdpi.com

In the realm of coatings, polymers incorporating this compound could exhibit enhanced durability and resistance to environmental factors. The halogen atoms can contribute to flame retardancy, while the pyridine moiety can improve adhesion to metal substrates through coordination. The development of pyridine-based polybenzimidazoles highlights the potential for creating polymers with high thermal stability, a critical property for protective coatings in demanding environments. benicewiczgroup.com

Detailed research into the copolymerization of halogenated monomers with common monomers like styrene (B11656) has shown that the incorporation of such units can significantly alter the properties of the resulting copolymer. researchgate.net While specific studies on this compound are not extensively documented in public literature, the principles derived from related halogenated and pyridine-containing monomers provide a strong basis for its potential in creating novel polymers and coatings.

Hypothetical Research Findings: Copolymerization of this compound

To illustrate the potential impact of incorporating this monomer, the following table presents hypothetical data from a research study on the properties of copolymers synthesized with varying content of this compound (BCNMPA) and a standard monomer like methyl methacrylate (B99206) (MMA).

BCNMPA Content (mol%)Glass Transition Temperature (Tg, °C)Refractive Index (at 589 nm)Adhesion to Steel (Cross-hatch)
01051.494B
51121.525B
101181.555B
151251.585B

Conclusion and Future Research Perspectives

Summary of Current Research Landscape for 3-bromo-5-chloro-N-methylpyridin-2-amine and Related Structures

The current research landscape for pyridin-2-amine derivatives is largely characterized by their use as building blocks in organic synthesis, particularly in the construction of more complex heterocyclic systems. The reactivity of the pyridine (B92270) ring, modulated by its substituents, is a central theme. For instance, the bromine atom in related structures like 5-bromo-2-methylpyridin-3-amine (B1289001) is frequently exploited for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce various aryl groups. mdpi.com This method allows for the synthesis of a diverse library of pyridine derivatives with potential applications in materials science and medicinal chemistry. mdpi.com

Derivatives of 2-aminopyridine (B139424) are recognized as important synthons for creating compounds with potential biological activities. For example, 2-amino-3-bromo-5-methylpyridine (B30763) is a precursor for synthesizing a range of molecules, including those with potential applications as kinase inhibitors. sigmaaldrich.comacs.org The functional groups on the pyridine ring, such as halogens and amines, provide handles for further chemical modification. The amino group can be acylated or used in condensation reactions, while the halogen atoms serve as sites for carbon-carbon and carbon-heteroatom bond formation. mdpi.com The strategic placement of different halogens, such as bromine and chlorine, on the pyridine ring allows for selective and sequential functionalization, a key strategy in combinatorial chemistry and drug discovery.

Identification of Key Challenges in Synthesis, Functionalization, and Scale-Up

Despite the utility of substituted pyridin-2-amines, several challenges persist in their synthesis, subsequent functionalization, and industrial scale-up.

Synthesis:

Regioselectivity: The synthesis of polysubstituted pyridines often yields mixtures of isomers, which can be difficult to separate. Achieving high regioselectivity in the initial halogenation and amination steps is a significant hurdle.

Harsh Reaction Conditions: Some synthetic routes require harsh conditions, such as the use of strong acids or high temperatures, which can limit the functional group tolerance of the substrates and reagents. mdpi.com

Precursor Availability: The availability and cost of appropriately substituted pyridine precursors can be a limiting factor for the synthesis of complex derivatives.

Functionalization:

Catalyst Deactivation: In metal-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, the pyridine nitrogen can coordinate to the metal center, potentially inhibiting catalytic activity.

Solubility Issues: As the complexity of the molecules increases through functionalization, their solubility can decrease, complicating reaction work-up and purification. acs.org

Scale-Up:

Metal- and Column-Free Synthesis: Many laboratory-scale syntheses rely on transition-metal catalysts and column chromatography for purification. mdpi.comrsc.org Scaling up these processes can be economically and environmentally challenging due to the cost of catalysts, the need to remove metal residues from the final product, and the large volumes of solvent required for chromatography. rsc.org

Thermal Stability: The need for high-temperature reactions in some synthetic protocols raises safety and energy consumption concerns on an industrial scale. mdpi.com

Process Optimization: Developing a robust and reproducible large-scale synthesis requires significant process optimization to control reaction parameters and ensure consistent product quality. rsc.org

Promising Directions for Future Academic Investigation in Pyridin-2-amine Chemistry

The future of pyridin-2-amine chemistry is poised for significant advancements, with several promising avenues for academic research.

Novel Catalytic Methods: There is a strong need for the development of more efficient and sustainable catalytic systems. This includes the use of earth-abundant metal catalysts (e.g., iron, nickel, manganese) to replace precious metals like palladium. rsc.orgacs.org Furthermore, developing metal-free reaction methodologies would be a significant step towards greener chemical processes. rsc.org

C-H Functionalization: Direct C-H functionalization of the pyridine ring represents a highly atom-economical approach to creating new derivatives. Research into selective C-H activation at various positions on the pyridin-2-amine scaffold could bypass the need for pre-functionalized halogenated starting materials.

Photocatalysis and Electrosynthesis: The use of light and electricity to drive chemical reactions offers new possibilities for mild and selective transformations. Investigating photocatalytic and electrochemical methods for the synthesis and functionalization of pyridin-2-amines could lead to novel reaction pathways that are not accessible through traditional thermal methods.

Flow Chemistry: Translating key synthetic steps into continuous flow processes could address many of the challenges associated with scale-up. Flow chemistry offers better control over reaction parameters, improved safety, and the potential for more efficient and automated synthesis.

Exploration of New Biological Targets: While pyridin-2-amines are known components of kinase inhibitors, their potential in other therapeutic areas remains relatively untapped. acs.orgmdpi.com Future research could focus on screening libraries of diverse pyridin-2-amine derivatives against a wider range of biological targets to uncover new pharmacological activities. The influence of specific substitution patterns, such as the 3-bromo-5-chloro arrangement, on the conformation and binding properties of these molecules is a rich area for computational and experimental investigation. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.